Tasipimidine

Description

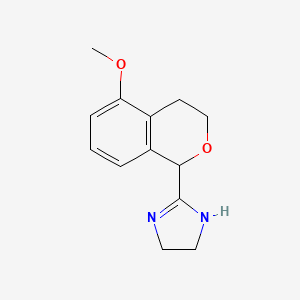

Structure

2D Structure

3D Structure

Properties

CAS No. |

1465908-70-6 |

|---|---|

Molecular Formula |

C13H16N2O2 |

Molecular Weight |

232.28 g/mol |

IUPAC Name |

2-(5-methoxy-3,4-dihydro-1H-isochromen-1-yl)-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C13H16N2O2/c1-16-11-4-2-3-10-9(11)5-8-17-12(10)13-14-6-7-15-13/h2-4,12H,5-8H2,1H3,(H,14,15) |

InChI Key |

GHIKYGQWBRHEGU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1CCOC2C3=NCCN3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Tasipimidine |

Origin of Product |

United States |

Foundational & Exploratory

Tasipimidine's Mechanism of Action in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tasipimidine is a potent and selective α2A-adrenoceptor agonist, demonstrating a distinct mechanism of action within the central nervous system (CNS) that underpins its therapeutic potential for conditions such as situational anxiety and fear.[1][2][3] By targeting the α2A-adrenoceptor subtype, this compound modulates noradrenergic neurotransmission, leading to a reduction in arousal and a calming effect. This technical guide provides a comprehensive overview of the molecular and physiological actions of this compound, detailing its receptor binding profile, downstream signaling pathways, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Selective α2A-Adrenoceptor Agonism

This compound's primary mechanism of action is its high-affinity binding to and activation of the α2A-adrenoceptor, a G-protein coupled receptor predominantly located on presynaptic neurons in the CNS.[4][5] This agonism at presynaptic α2A-autoreceptors inhibits the release of norepinephrine (noradrenaline) into the synaptic cleft. The reduction in noradrenergic signaling, particularly in brain regions like the locus coeruleus which is central to arousal and the stress response, results in the sedative, anxiolytic, and analgesic effects observed with this compound administration.

Receptor Binding and Functional Activity Profile

In vitro studies have meticulously characterized the binding affinity and functional potency of this compound across various adrenoceptor subtypes. These data highlight the compound's significant selectivity for the human α2A-adrenoceptor.

Table 1: In Vitro Activity of this compound at Adrenoceptor Subtypes

| Receptor Subtype | Species | Assay Type | Parameter | Value | Reference |

| α2A-adrenoceptor | Human | Functional Agonism | pEC50 | 7.57 | |

| Rat | Functional Agonism | EC50 | 5.7 nM | ||

| α2B-adrenoceptor | Human | Functional Agonism | pEC50 | 6.00 | |

| α2C-adrenoceptor | Human | Functional Agonism | pEC50 | 6.29 | |

| α2D-adrenoceptor | Rodent | Functional Agonism | pEC50 | 6.56 | |

| α1-adrenoceptor | Human | Binding Affinity | Low | - |

This compound demonstrates full agonism at the human α2A-adrenoceptor, while its activity at the α2B and α2C subtypes, as well as the rodent α2D subtype, is considerably weaker. Furthermore, it exhibits low binding affinity for α1-adrenoceptors, indicating a favorable selectivity profile that minimizes off-target effects.

Downstream Signaling Pathways

The activation of the α2A-adrenoceptor by this compound initiates a cascade of intracellular signaling events characteristic of Gi/o-coupled receptors.

Upon binding of this compound, the activated α2A-adrenoceptor promotes the dissociation of the Gi/o protein into its α and βγ subunits. The Giα subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). Concurrently, the βγ subunit can directly inhibit voltage-gated calcium channels, reducing calcium influx into the presynaptic terminal. The culmination of these events is a significant reduction in the release of norepinephrine.

In Vivo Pharmacodynamics

Preclinical studies in various animal models have confirmed the CNS-mediated effects of this compound, consistent with its mechanism of action.

Table 2: In Vivo Effects of this compound

| Animal Model | Administration Route | Dose Range | Observed Effect | Reference |

| Mice | Subcutaneous/Oral | 10-3000 µg/kg | Reduced spontaneous locomotor activity | |

| Rats | Subcutaneous | 300-1000 µg/kg | Reduced amplitude of the acoustic startle reflex | |

| Dogs | Oral | 10-30 µg/kg | Alleviation of separation anxiety |

These studies demonstrate that this compound produces dose-dependent sedative and anxiolytic-like effects. The reduction in spontaneous locomotor activity in mice and the attenuated acoustic startle reflex in rats are indicative of a central calming effect.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed to characterize the pharmacological profile of this compound.

In Vitro Functional Assays

-

Cell Lines and Receptor Expression:

-

Chinese Hamster Ovary (CHO) cells were stably transfected to express human α2A, α2B, and α2C adrenoceptor subtypes. These cells are a standard model for studying GPCR signaling as they provide a clean background with low endogenous receptor expression.

-

LNCaP cells, a human prostate adenocarcinoma cell line, were used to assess activity at endogenously expressed human α1A-adrenoceptors.

-

Chem-1 cells were utilized for their ability to be co-transfected with the Gα15 protein and the α1A-adrenoceptor, which allows for the coupling of this receptor to a calcium signaling pathway that can be readily measured.

-

-

Functional Assays:

-

cAMP Accumulation Assay (for α2-adrenoceptors): The inhibitory effect of this compound on adenylyl cyclase activity was measured by quantifying the reduction in forskolin-stimulated cAMP accumulation. This is a standard method to assess the functional activity of Gi/o-coupled receptors.

-

Inositol Monophosphate (IP) Accumulation Assay (for α1-adrenoceptors): The activation of Gq/11-coupled α1-adrenoceptors leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate and the subsequent accumulation of inositol phosphates. Measurement of IP accumulation serves as a direct readout of α1-adrenoceptor activation. In these assays, this compound showed weak partial agonism.

-

Intracellular Calcium ([Ca2+]) Assay (for α1-adrenoceptors): In Chem-1 cells co-expressing the Gα15 protein, α1A-adrenoceptor activation is redirected to the Gq pathway, leading to an increase in intracellular calcium. This calcium flux can be measured using fluorescent calcium indicators. This compound was a full agonist in this assay.

-

Ex Vivo Tissue Assay

-

Rat Vas Deferens Preparation: The isolated rat vas deferens is a classical pharmacological preparation used to study the functional effects of compounds on α1 and α2-adrenoceptors. The tissue is suspended in an organ bath, and nerve-mediated contractions are elicited by electrical field stimulation. The ability of this compound to inhibit these contractions is a measure of its presynaptic α2-adrenoceptor agonist activity. In this preparation, this compound acted as a full agonist at the α2D-adrenoceptor and a weak partial agonist at the α1-adrenoceptor.

In Vivo Behavioral Assays

References

- 1. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 2. Spontaneous Locomotor Activity [bio-protocol.org]

- 3. va.gov [va.gov]

- 4. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The assessment of mouse spontaneous locomotor activity using motion picture - PubMed [pubmed.ncbi.nlm.nih.gov]

The Oral Bioavailability and Absorption of Tasipimidine in Dogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the oral bioavailability and absorption of tasipimidine, a potent and selective alpha-2A adrenoceptor agonist, in dogs. This compound is under investigation for the alleviation of situational anxiety and fear in canines. Understanding its pharmacokinetic profile is crucial for effective and safe therapeutic application.

Quantitative Pharmacokinetic Data

The oral pharmacokinetic parameters of this compound have been evaluated in dogs under various conditions. The data presented below is a summary of key findings from available studies.

Table 1: Single Dose Oral Pharmacokinetics of this compound in Fasted and Fed Dogs

| Parameter | Fasted State (30 µg/kg) | Fed State (Dose not specified) | Reference |

| Oral Bioavailability (F) | ~60% | Not Reported | [1][2][3] |

| Maximum Plasma Concentration (Cmax) | ~5 ng/mL | 2.6 ng/mL | [1][4] |

| Time to Maximum Plasma Concentration (Tmax) | 0.5 - 1.5 hours | 0.7 - 6 hours | |

| Area Under the Curve (AUC) | Comparable to fed state | Comparable to fasted state | |

| Terminal Half-life (t½) | 1.7 hours | Not Reported |

Key Observations:

-

This compound exhibits moderate oral bioavailability in fasted dogs.

-

The presence of food significantly delays the rate of absorption, as evidenced by a lower Cmax and a prolonged Tmax.

-

Despite the delayed absorption, the total systemic exposure (AUC) to this compound is comparable between fasted and fed states.

-

Systemic exposure to this compound increases in an approximately dose-proportional manner within the dose range of 10–100 µg/kg.

-

No signs of drug accumulation have been observed after repeated administration.

Table 2: Pharmacokinetic Parameters of this compound (30 µg/kg) Alone and in Combination with Clomipramine (1 mg/kg) in Dogs (Repeated Dosing)

| Parameter | This compound Alone | This compound + Clomipramine | Reference |

| Cmax (ng/mL) | Geometric Mean (Range) | Geometric Mean (Range) | |

| 5.3 (3.9 - 7.2) | 7.0 (5.4 - 9.1) | ||

| Tmax (h) | Median (Range) | Median (Range) | |

| 0.75 (0.5 - 1.0) | 0.75 (0.5 - 1.0) | ||

| AUClast (h*ng/mL) | Geometric Mean (Range) | Geometric Mean (Range) | |

| 12.3 (9.1 - 16.6) | 17.5 (14.1 - 21.7) |

Key Observations:

-

After repeated dosing, the co-administration of clomipramine with this compound resulted in a statistically significant increase in both the maximum plasma concentration (Cmax) and the total drug exposure (AUClast) of this compound compared to the administration of this compound alone.

-

The time to reach maximum plasma concentration (Tmax) was not affected by the co-administration of clomipramine.

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below to provide a comprehensive understanding of the data generation process.

Pharmacokinetic Study in Fasted and Fed Dogs

-

Study Design: A pharmacokinetic study was conducted in dogs to evaluate the oral bioavailability and the effect of food on the absorption of this compound.

-

Animals: Healthy laboratory dogs were used in the studies. Specific details on the breed, age, and weight were not consistently provided across all source documents.

-

Dosing:

-

Fasted State: Dogs were fasted overnight prior to the oral administration of this compound solution at a dose of 30 µg/kg.

-

Fed State: Dogs were fed a standard meal at the time of dosing.

-

Intravenous Administration: For the determination of absolute bioavailability, a 10 µg/kg intravenous bolus dose was administered.

-

-

Sample Collection: Blood samples were collected from the dogs at predetermined time points following drug administration to characterize the plasma concentration-time profile. The exact sampling schedule was not detailed in the provided documents.

-

Analytical Method: Plasma concentrations of this compound were determined using a validated analytical method, likely liquid chromatography with tandem mass spectrometry (LC-MS/MS), which is the standard for such bioanalytical studies, although not explicitly stated in the search results.

-

Pharmacokinetic Analysis: Standard non-compartmental analysis was used to determine the pharmacokinetic parameters including Cmax, Tmax, AUC, t½, and oral bioavailability (F).

Drug-Drug Interaction Study with Clomipramine

-

Study Design: A three-phase study was conducted to evaluate the pharmacokinetic interaction between this compound and clomipramine in six healthy laboratory dogs.

-

Phase 1 (Single Dose): this compound (30 µg/kg) and clomipramine (~1 mg/kg) were administered once, both as single agents and in combination.

-

Phase 2 (Repeated Dose): A twice-daily repeated dosing regimen was employed with the same doses for 4 days.

-

Phase 3 (Reduced this compound Dose): The repeated dosing schedule was continued for 4 days with a lowered this compound dose of 20 µg/kg and the same clomipramine dose.

-

-

Washout Period: A washout period of 7–10 days was implemented between each phase of the study.

-

Sample Collection and Analysis: Blood samples were collected to determine the plasma concentrations of both this compound and clomipramine. The analytical methods and pharmacokinetic analysis were consistent with standard practices.

Visualizations

Signaling Pathway of this compound

This compound acts as a potent and selective alpha-2A adrenoceptor agonist. Its mechanism of action involves the inhibition of noradrenaline release from noradrenergic neurons, which in turn blocks the startle reflex and counteracts arousal. This leads to a decrease in central noradrenergic neurotransmission, resulting in anxiolytic, sedative, and analgesic effects.

Experimental Workflow for a Canine Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study of an orally administered drug in dogs, based on the methodologies described in the provided literature.

Distribution, Metabolism, and Excretion

-

Distribution: this compound is a highly distributed compound with a volume of distribution of 3 L/kg in dogs. It effectively penetrates the brain tissue, with drug concentrations being higher in the brain than in plasma after repeated administration. The in vitro binding of this compound to dog plasma proteins is low, at approximately 17%.

-

Metabolism: The metabolism of this compound in dogs primarily occurs through demethylation and dehydrogenation. The most abundant circulating metabolites are the demethylation and dehydrogenation products. These metabolites are significantly less potent than the parent drug.

-

Excretion: this compound is a high-clearance compound and is rapidly eliminated from the circulation in dogs, with a total clearance of 21 ml/min/kg after a 10 µg/kg intravenous bolus dose. Approximately 25% of the administered this compound is excreted unchanged in the urine.

References

Tasipimidine: A Comprehensive Technical Guide to its Metabolism and Excretion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tasipimidine is a selective α2A-adrenoceptor agonist under investigation for various therapeutic applications. A thorough understanding of its metabolic fate and excretion pathways is critical for its continued development and safe clinical use. This technical guide provides a detailed overview of the current knowledge regarding the metabolism and excretion of this compound, with a primary focus on preclinical data obtained in canine models. The document summarizes key quantitative data, outlines experimental methodologies, and visualizes the primary metabolic transformations and analytical workflows.

Introduction

This compound, also known as ODM-105, is a potent and selective agonist of the α2A-adrenergic receptor.[1] It is approved in the European Union under the brand name Tessie for the short-term treatment of fear and anxiety in dogs.[1] Furthermore, this compound is under clinical investigation for the treatment of insomnia in humans.[2][3] As with any drug candidate, a comprehensive characterization of its absorption, distribution, metabolism, and excretion (ADME) profile is paramount. This guide focuses specifically on the metabolism and excretion pathways of this compound, consolidating available data into a structured and accessible format for researchers and drug development professionals.

Metabolism

The metabolism of this compound primarily occurs via Phase I biotransformation reactions, specifically demethylation and dehydrogenation.[4] The resulting metabolites have been demonstrated to be significantly less potent at human and rat adrenoceptors compared to the parent compound.

Metabolic Pathways

The principal metabolic pathways for this compound are:

-

Demethylation: This reaction involves the removal of a methyl group from the methoxy moiety of the this compound molecule.

-

Dehydrogenation: This process involves the removal of hydrogen atoms, leading to the formation of a more oxidized metabolite.

A combination of these pathways can also occur, resulting in a demethylated dehydrogenation product, which has been detected at trace levels in dog plasma after high doses of this compound.

Excretion

This compound is characterized as a highly cleared compound that is rapidly eliminated from circulation in dogs. The primary route of excretion for the unchanged drug is via the kidneys into the urine.

Quantitative Excretion Data

A significant portion of this compound is excreted unchanged in the urine. In dogs, approximately 25% of the administered dose is excreted as the parent compound in urine. The circulating metabolites are also cleared through urine, but to a much lesser extent compared to this compound itself.

Pharmacokinetic Parameters (Canine)

The pharmacokinetic profile of this compound has been characterized in dogs, providing valuable insights into its absorption and disposition.

Summary of Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound in dogs.

| Parameter | Value | Species | Study Conditions | Citation |

| Oral Bioavailability | ~60% | Dog (Beagle) | Fasted state | |

| Time to Maximum Plasma Concentration (Tmax) | 0.5 - 1.5 hours | Dog (Beagle) | 30 µg/kg oral dose, fasted | |

| Maximum Plasma Concentration (Cmax) | ~5 ng/mL | Dog (Beagle) | 30 µg/kg oral dose, fasted | |

| Volume of Distribution (Vd) | 3 L/kg | Dog | - | |

| Total Clearance | 21 mL/min/kg | Dog | 10 µg/kg i.v. bolus | |

| Terminal Half-life (t½) | 1.7 hours | Dog | Oral administration, fasted | |

| Plasma Protein Binding | ~17% | Dog | In vitro |

Experimental Protocols

The data presented in this guide are derived from preclinical studies, primarily in Beagle dogs. The methodologies employed in these studies are crucial for the interpretation of the results.

Pharmacokinetic Study in Dogs

A representative experimental design for evaluating the pharmacokinetics of this compound is as follows:

-

Animal Model: Healthy laboratory Beagle dogs.

-

Study Design: The studies often involve single or repeated dosing in crossover or parallel-group designs. For oral administration studies, animals are typically fasted overnight.

-

Dosing: this compound is administered as an oral solution at specified dose levels (e.g., 20 µg/kg, 30 µg/kg).

-

Sample Collection: Blood samples are collected from the jugular vein at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 8, and 12 hours). Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA) and kept on ice.

-

Sample Processing: Plasma is separated by centrifugation at low temperatures (e.g., 1700-1800g for 10 minutes at 4°C).

-

Bioanalysis: The concentrations of this compound and its metabolites in plasma are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t½ are calculated using non-compartmental analysis with software like Phoenix WinNonlin.

Conclusion

The metabolism of this compound is primarily driven by demethylation and dehydrogenation, leading to less active metabolites. The drug is rapidly cleared, with a notable portion excreted unchanged in the urine. The pharmacokinetic profile in dogs is characterized by good oral bioavailability and a relatively short half-life. The experimental protocols outlined provide a basis for the design of future non-clinical and clinical studies. As this compound progresses through clinical trials in humans, further elucidation of its metabolism and excretion in humans will be a key area of investigation.

References

Investigating the Anxiolytic Properties of Tasipimidine in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tasipimidine is a potent and selective α2A-adrenoceptor agonist that has demonstrated efficacy in alleviating situational anxiety and fear in dogs.[1] Its mechanism of action involves the inhibition of noradrenaline release in the central nervous system, leading to a reduction in the physiological and behavioral signs of anxiety.[2] This technical guide provides an in-depth overview of the preclinical investigation of this compound's anxiolytic properties, with a focus on established animal models of anxiety. While specific quantitative data for this compound in rodent models of anxiety such as the elevated plus-maze, light-dark box, and social interaction tests are not extensively available in the public domain, this guide will detail the methodologies for these key experiments and present available preclinical data on the sedative effects of this compound in rodents, alongside clinical findings in canines.

Introduction to this compound

This compound is a novel α2-adrenoceptor agonist with high selectivity for the α2A subtype.[2] This selectivity is crucial as the α2A-adrenoceptor subtype is believed to mediate the anxiolytic and sedative effects of α2-agonists, while other subtypes are associated with different physiological responses. Developed by Orion Corporation, this compound is marketed for the alleviation of situational anxiety and fear in dogs triggered by noise or owner separation.[1] The primary mechanism of action is the stimulation of presynaptic α2A-adrenoceptors in the brain, which inhibits the release of norepinephrine, a key neurotransmitter in the "fight or flight" response. By reducing noradrenergic signaling, this compound effectively dampens the state of arousal and anxiety.

Mechanism of Action and Signaling Pathway

This compound exerts its anxiolytic effects by acting as a full agonist at α2A-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) primarily located on the presynaptic terminals of noradrenergic neurons.

Signaling Pathway of this compound:

-

Binding: this compound binds to and activates the α2A-adrenoceptor on the presynaptic neuron.

-

G-protein Activation: This activation leads to the dissociation of the inhibitory G-protein, Gi/o.

-

Inhibition of Adenylyl Cyclase: The activated Gi/o protein inhibits the enzyme adenylyl cyclase.

-

Reduced cAMP Levels: Inhibition of adenylyl cyclase results in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).

-

Modulation of Ion Channels: The reduction in cAMP and direct G-protein modulation leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.

-

Hyperpolarization and Reduced Neurotransmitter Release: The efflux of potassium and reduced influx of calcium leads to hyperpolarization of the presynaptic terminal, which in turn inhibits the release of norepinephrine into the synaptic cleft.

-

Anxiolytic Effect: The decreased availability of norepinephrine in key brain regions involved in anxiety, such as the locus coeruleus and amygdala, results in the observed anxiolytic effect.

Preclinical Data in Animal Models

While comprehensive data on this compound in classic rodent anxiety models is limited in publicly available literature, existing preclinical studies have focused on its sedative effects, which are often correlated with anxiolysis.

Sedative Effects in Rodents

Studies in rats and mice have demonstrated the sedative properties of this compound. These effects are typically assessed by measuring the acoustic startle reflex and spontaneous locomotor activity.

| Animal Model | Test | Route of Administration | Dose | Outcome | Reference |

| Rat | Acoustic Startle Reflex | Subcutaneous | Not specified | Reduced startle reflex amplitude | [2] |

| Mouse | Spontaneous Locomotor Activity | Subcutaneous | Not specified | Decreased activity | |

| Mouse | Spontaneous Locomotor Activity | Oral | Higher doses | Decreased activity |

Table 1: Sedative Effects of this compound in Rodent Models

Anxiolytic Effects in Canines (Clinical Data)

A pilot study in dogs with a history of separation anxiety demonstrated the clinical efficacy of this compound in a real-world setting.

| Animal Model | Condition | Route of Administration | Dose (µg/kg) | Key Findings | Reference |

| Dog | Separation Anxiety | Oral | 10 | No significant difference from placebo | |

| Dog | Separation Anxiety | Oral | 30 | Statistically significant reduction in destructive behavior (p=0.006) and vocalization (p=0.036) | |

| Dog | Separation Anxiety | Oral | 30 | Owners rated the treatment effect more positively compared to placebo (OR 5.40) |

Table 2: Anxiolytic Effects of this compound in a Canine Clinical Pilot Study

Experimental Protocols for Key Anxiety Models

The following are detailed methodologies for standard animal models used to assess anxiolytic drug properties. While specific data for this compound in these models is not widely published, these protocols provide a framework for future investigations.

Elevated Plus-Maze (EPM)

The EPM test is a widely used model to assess anxiety-like behavior in rodents. It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

Experimental Protocol:

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms of equal size, elevated from the floor.

-

Acclimation: Animals are habituated to the testing room for at least 30 minutes prior to the test.

-

Procedure:

-

Each animal is placed in the center of the maze, facing an open arm.

-

The animal is allowed to freely explore the maze for a 5-minute session.

-

Behavior is recorded using an overhead video camera and tracking software.

-

-

Parameters Measured:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total distance traveled.

-

-

Interpretation: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas and their spontaneous exploratory behavior in a novel environment.

Experimental Protocol:

-

Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting the two.

-

Acclimation: Animals are habituated to the testing room for at least 30 minutes prior to the test.

-

Procedure:

-

Each animal is placed in the center of the light compartment, facing away from the opening.

-

The animal is allowed to move freely between the two compartments for a 5-10 minute session.

-

Behavior is recorded using a video camera and tracking software.

-

-

Parameters Measured:

-

Time spent in the light compartment.

-

Number of transitions between the two compartments.

-

Latency to first enter the dark compartment.

-

Locomotor activity in each compartment.

-

-

Interpretation: An increase in the time spent in the light compartment and the number of transitions are indicative of an anxiolytic effect.

Social Interaction Test

This test assesses anxiety by measuring the social behavior of an animal when placed in a novel environment with an unfamiliar conspecific. Anxious animals tend to exhibit reduced social interaction.

Experimental Protocol:

-

Apparatus: A well-lit open field arena.

-

Acclimation: Animals are habituated to the testing room for at least 30 minutes prior to the test.

-

Procedure:

-

Two unfamiliar, weight- and sex-matched animals are placed in the open field arena simultaneously.

-

Their social behaviors are recorded for a 5-10 minute session using a video camera.

-

-

Parameters Measured:

-

Time spent in active social interaction (e.g., sniffing, grooming, following).

-

Number of social interaction bouts.

-

Latency to the first social interaction.

-

Time spent in passive contact.

-

Locomotor activity.

-

-

Interpretation: An increase in the duration and frequency of active social interaction is indicative of an anxiolytic effect.

Conclusion and Future Directions

This compound is a selective α2A-adrenoceptor agonist with demonstrated anxiolytic effects in its target species, the dog. Its mechanism of action, involving the suppression of noradrenergic activity, is well-established for producing anxiolysis. While preclinical studies in rodents have primarily focused on its sedative properties, the detailed experimental protocols for validated anxiety models provided in this guide offer a clear path for future research to comprehensively characterize its anxiolytic profile in these species. Further investigation using the elevated plus-maze, light-dark box, and social interaction tests would provide valuable quantitative data to support the translation of its anxiolytic potential to other applications. Such studies would be instrumental in fully elucidating the behavioral pharmacology of this compound and its potential as a therapeutic agent for anxiety-related disorders.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assays to Characterize Tasipimidine's Receptor Agonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tasipimidine is a potent and selective agonist of the α2A-adrenergic receptor (α2A-AR), a G protein-coupled receptor (GPCR) primarily expressed in the central and peripheral nervous systems.[1][2] Activation of the α2A-AR by an agonist like this compound initiates a cascade of intracellular signaling events, primarily through the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This signaling pathway is central to the anxiolytic and sedative effects of this compound.[1][4]

These application notes provide detailed protocols for a suite of cell-based assays designed to quantify the receptor agonism of this compound at the α2A-AR. The described assays will enable researchers to determine key pharmacological parameters such as potency (EC50) and efficacy (Emax), and to further dissect the signaling pathways activated by this compound.

Data Presentation: Quantitative Analysis of this compound's Receptor Agonism

The following tables summarize the in vitro pharmacological properties of this compound at various adrenergic receptor subtypes.

Table 1: Potency of this compound at Human Adrenergic Receptors

| Receptor Subtype | Assay Type | Parameter | Value |

| α2A-Adrenoceptor | Functional Cell Assay | pEC50 | 7.57 |

| α2B-Adrenoceptor | Functional Cell Assay | pEC50 | 6.00 |

| α2C-Adrenoceptor | Functional Cell Assay | pEC50 | 6.29 |

Table 2: Potency of this compound at Rat Adrenergic Receptors

| Receptor Subtype | Assay Type | Parameter | Value (nM) |

| α2-Adrenoceptor | Functional Cell Assay | EC50 | 5.7 |

Signaling Pathways and Experimental Overviews

The following diagrams illustrate the primary signaling pathway of the α2A-adrenergic receptor and the general workflows of the key cell-based assays used to study this compound's agonism.

Caption: α2A-Adrenergic Receptor Signaling Pathway.

Caption: Overview of Experimental Workflows.

Experimental Protocols

cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit the production of cAMP, a key second messenger, following the activation of the Gαi-coupled α2A-AR.

Materials:

-

HEK293 or CHO cells stably expressing the human α2A-adrenergic receptor.

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

-

This compound.

-

Forskolin.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

384-well white microplates.

Procedure:

-

Cell Plating: Seed the α2A-AR expressing cells into 384-well plates at a density of 2,000-5,000 cells per well and incubate overnight at 37°C, 5% CO2.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of forskolin in assay buffer at a concentration that elicits a submaximal stimulation of cAMP production (typically 1-10 µM, to be optimized).

-

Compound Addition: Remove the culture medium from the cells and add the diluted this compound solutions to the respective wells. Include wells with vehicle control.

-

Stimulation: Add the forskolin solution to all wells except for the basal control wells.

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Intracellular Calcium ([Ca²⁺]i) Mobilization Assay

While the α2A-AR primarily couples to Gαi, co-expression with a promiscuous G protein like Gα15 can redirect the signal through the Gαq pathway, leading to an increase in intracellular calcium. This assay measures this this compound-induced calcium mobilization.

Materials:

-

CHO or HEK293 cells co-expressing the human α2A-adrenergic receptor and a promiscuous G protein (e.g., Gα15).

-

Cell culture medium.

-

This compound.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

A fluorescent plate reader with an injection system.

-

384-well black, clear-bottom microplates.

Procedure:

-

Cell Plating: Seed the cells into 384-well plates and incubate overnight.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Measurement: Place the plate in the fluorescent plate reader. Measure the baseline fluorescence, then inject the this compound solutions and continue to measure the fluorescence signal over time to capture the transient calcium flux.

-

Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the peak response against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated α2A-AR, a key event in receptor desensitization and G protein-independent signaling.

Materials:

-

A cell line engineered for a β-arrestin recruitment assay, co-expressing the α2A-AR and a β-arrestin fusion protein (e.g., PathHunter® or Tango™ assay systems).

-

Cell culture medium.

-

This compound.

-

Assay buffer.

-

The specific detection reagents for the chosen assay system.

-

A luminometer or fluorescence plate reader.

-

384-well white microplates.

Procedure:

-

Cell Plating: Plate the cells according to the assay manufacturer's instructions.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Compound Addition: Add the this compound solutions to the cells.

-

Incubation: Incubate the plate for the time recommended by the assay manufacturer (typically 60-90 minutes) at 37°C or room temperature.

-

Detection: Add the detection reagents and measure the signal (luminescence or fluorescence) using the appropriate plate reader.

-

Data Analysis: Plot the signal against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 for β-arrestin recruitment.

Conclusion

The cell-based assays detailed in these application notes provide a robust framework for characterizing the receptor agonism of this compound. By employing these protocols, researchers can obtain critical quantitative data on the potency and efficacy of this compound at the α2A-adrenergic receptor and gain insights into the specific signaling pathways it modulates. This information is invaluable for both basic research and the development of novel therapeutics targeting the adrenergic system.

References

Application Notes and Protocols for Polysomnography (PSG) in Tasipimidine Insomnia Trials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of polysomnography (PSG) in the clinical evaluation of tasipimidine, a selective α2A-adrenoceptor agonist, for the treatment of insomnia. The information is compiled from publicly available data from clinical trial registries and company announcements.

Introduction to this compound and its Mechanism of Action

This compound (also known as ODM-105) is an investigational drug that was evaluated for the treatment of insomnia disorder.[1] It acts as a highly specific agonist for the α2A-adrenergic receptor subtype.[2] The therapeutic rationale for its use in insomnia is based on its ability to decrease arousal and induce sedation.[2] The α2A-adrenergic receptors are predominantly located on presynaptic neurons in the brain, including the locus coeruleus, a key area for promoting wakefulness.[1] By activating these receptors, this compound is thought to inhibit the release of norepinephrine, a neurotransmitter that plays a crucial role in maintaining arousal. This reduction in noradrenergic signaling is expected to lead to a decrease in wakefulness and an increase in sleepiness.[1]

Polysomnography as a Primary Efficacy Endpoint

In the clinical development of this compound for insomnia, polysomnography (PSG) was utilized as the gold-standard objective measure of sleep. PSG provides a detailed and comprehensive assessment of sleep architecture and continuity by recording various physiological parameters overnight. The primary efficacy endpoints in the this compound insomnia trials were key PSG-derived measures of sleep maintenance and sleep initiation.

Key PSG Endpoints in this compound Trials:

-

Wake After Sleep Onset (WASO): This parameter measures the total time spent awake after the initial onset of persistent sleep. It is a critical indicator of sleep fragmentation and the ability to maintain sleep throughout the night.

-

Latency to Persistent Sleep (LPS): This is the time elapsed from "lights out" to the first 10 consecutive minutes of sleep. It is a primary measure of sleep initiation.

Summary of Clinical Trial Findings

The Phase II clinical trial program for this compound in insomnia, including the UNITAS study, was designed to assess the efficacy and safety of the compound. These trials were typically randomized, double-blind, and placebo-controlled, with some employing a dose-escalation design.

In September 2025, Orion Corporation announced the discontinuation of the development of this compound for insomnia. The decision was based on the results of the Phase II UNITAS trial, which did not meet its primary endpoints. The study found no statistically significant difference between this compound and placebo in improving WASO and LPS in patients with insomnia disorder.

Data Presentation

The following tables summarize the expected structure for presenting PSG data from a clinical trial like the UNITAS study. Due to the trial's outcome, specific quantitative data showing a therapeutic benefit for this compound is not available.

Table 1: Primary Efficacy Endpoints (Illustrative)

| Parameter | Placebo (n=X) | This compound (Dose 1) (n=X) | This compound (Dose 2) (n=X) | This compound (Dose 3) (n=X) | p-value |

| Change from Baseline in WASO (min) | --- | --- | --- | --- | >0.05 |

| Change from Baseline in LPS (min) | --- | --- | --- | --- | >0.05 |

*The UNITAS Phase II trial did not demonstrate a statistically significant difference between this compound and placebo for the primary endpoints of WASO and LPS.

Table 2: Secondary PSG Endpoints (Illustrative)

| Parameter | Placebo (n=X) | This compound (Dose 1) (n=X) | This compound (Dose 2) (n=X) | This compound (Dose 3) (n=X) |

| Change from Baseline in Total Sleep Time (TST) (min) | --- | --- | --- | --- |

| Change from Baseline in Sleep Efficiency (%) | --- | --- | --- | --- |

| Change from Baseline in N1 Sleep (%) | --- | --- | --- | --- |

| Change from Baseline in N2 Sleep (%) | --- | --- | --- | --- |

| Change from Baseline in N3 Sleep (SWS) (%) | --- | --- | --- | --- |

| Change from Baseline in REM Sleep (%) | --- | --- | --- | --- |

| Change from Baseline in REM Latency (min) | --- | --- | --- | --- |

Experimental Protocols

The following section outlines a representative, detailed methodology for conducting polysomnography in an insomnia clinical trial, based on standard practices and information gathered from this compound trial descriptions.

Protocol: Polysomnography in a Phase II Insomnia Clinical Trial

1. Participant Selection:

-

Inclusion Criteria: Participants aged 18-65 years with a diagnosis of insomnia disorder according to DSM-5 criteria. Self-reported history of sleep difficulties for at least 3 nights per week for a minimum of 3 months. Specific PSG screening criteria may include a minimum LPS (e.g., ≥ 25 minutes) and a maximum TST (e.g., ≤ 6 hours).

-

Exclusion Criteria: Presence of other sleep disorders (e.g., sleep apnea, restless legs syndrome), unstable medical or psychiatric conditions, shift work, recent travel across multiple time zones, and use of medications that could affect sleep.

2. Study Design:

-

A randomized, double-blind, placebo-controlled, parallel-group or crossover design is employed.

-

Participants undergo a screening period, a baseline assessment, a treatment period, and a follow-up.

-

The treatment period may involve multiple consecutive nights of PSG recordings in a sleep laboratory.

3. Polysomnography (PSG) Procedure:

-

Acclimation Night: An initial night in the sleep laboratory to allow the participant to acclimate to the environment and equipment. Data from this night is typically not used for baseline analysis.

-

Baseline PSG: At least two consecutive nights of PSG recording to establish baseline sleep parameters before the administration of the investigational product or placebo.

-

Treatment PSG: PSG recordings are conducted on specified nights during the treatment period (e.g., nights 1, 2, and 3 of treatment).

-

PSG Montage: A standard PSG montage is used, including:

-

Electroencephalogram (EEG): At least 3 channels (e.g., F4-M1, C4-M1, O2-M1) to monitor brainwave activity and determine sleep stages.

-

Electrooculogram (EOG): Left and right EOG to detect eye movements, particularly the rapid eye movements characteristic of REM sleep.

-

Electromyogram (EMG): Submental EMG to measure muscle tone, which is reduced during REM sleep.

-

Electrocardiogram (ECG): To monitor heart rate and rhythm.

-

Respiratory Monitoring: Nasal/oral airflow, thoracic and abdominal respiratory effort, and pulse oximetry to screen for sleep-disordered breathing.

-

Limb EMG: To detect periodic limb movements.

-

-

Data Acquisition and Scoring:

-

PSG data is recorded continuously for at least 8 hours.

-

Sleep records are scored in 30-second epochs by trained and certified polysomnographic technologists who are blinded to the treatment allocation.

-

Scoring is performed according to the most recent American Academy of Sleep Medicine (AASM) Manual for the Scoring of Sleep and Associated Events.

-

-

Data Analysis:

-

The primary and secondary PSG parameters are calculated for each night.

-

The change from baseline in these parameters is compared between the this compound and placebo groups using appropriate statistical methods (e.g., ANCOVA).

-

Visualizations

Caption: this compound's Mechanism of Action.

Caption: PSG Workflow in a this compound Insomnia Trial.

References

Measuring Tasipimidine Plasma Concentration in Laboratory Animals: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tasipimidine is a potent and selective alpha-2A adrenoceptor agonist under investigation for its anxiolytic and sedative properties.[1][2][3] Accurate measurement of its plasma concentration in laboratory animals is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. This document provides detailed application notes and protocols for the quantification of this compound in plasma samples from laboratory animals using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4]

Pharmacokinetic Profile of this compound in Dogs

Understanding the pharmacokinetic profile of this compound is essential for designing effective dosing regimens and interpreting analytical results. After oral administration, this compound is rapidly absorbed in fasted dogs, with a moderate oral bioavailability of approximately 60%.[1] Key pharmacokinetic parameters in dogs are summarized in the table below.

| Parameter | Value | Conditions |

| Tmax (Time to Maximum Concentration) | 0.5 - 1.5 hours | 30 µg/kg oral dose, fasted state |

| Cmax (Maximum Plasma Concentration) | ~ 5 ng/mL | 30 µg/kg oral dose, fasted state |

| Plasma Protein Binding | ~ 17% | in vitro (dog plasma) |

| Volume of Distribution | 3 L/kg | Dog |

| Metabolism | Primarily through demethylation and dehydrogenation | Dog |

Experimental Protocols

Blood Sample Collection and Plasma Preparation

A standardized procedure for blood collection and plasma separation is critical to ensure the integrity of the samples and the accuracy of the analytical results.

Materials:

-

K2-EDTA anticoagulant tubes

-

Refrigerated centrifuge

-

Pipettes and polypropylene tubes

-

Crushed ice or cooling rack

Protocol:

-

Collect whole blood samples from laboratory animals (e.g., dogs, rats) via an appropriate route (e.g., jugular vein) into pre-chilled K2-EDTA tubes.

-

Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.

-

Place the tubes on crushed ice or in a cooling rack immediately after collection to minimize enzymatic degradation.

-

Centrifuge the blood samples at 1,700-1,800 x g for 10 minutes at 4°C to separate the plasma.

-

Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled polypropylene tubes.

-

Store the plasma samples at -80°C until analysis.

Experimental workflow for plasma sample preparation.

LC-MS/MS Method for this compound Quantification

The following protocol is a representative method for the quantification of this compound in plasma using LC-MS/MS. Method development and validation should be performed according to regulatory guidelines (e.g., FDA, EMA).

a. Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and common method for extracting small molecules from plasma.

Materials:

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

-

Vortex mixer

-

Centrifuge

Protocol:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition.

-

Inject an aliquot onto the LC-MS/MS system.

b. Chromatographic and Mass Spectrometric Conditions

The following table outlines typical LC-MS/MS parameters. These should be optimized for the specific instrument and laboratory conditions.

| Parameter | Recommended Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Optimized for separation of this compound and internal standard from matrix components |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by direct infusion of this compound and internal standard |

This compound Signaling Pathway

This compound acts as a selective agonist at alpha-2A adrenoceptors. These are G-protein coupled receptors (GPCRs) associated with an inhibitory G-protein (Gi). Activation of the alpha-2A adrenoceptor by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels ultimately leads to a decrease in the release of norepinephrine from presynaptic neurons, producing anxiolytic and sedative effects.

Signaling pathway of this compound via the alpha-2A adrenoceptor.

Data Presentation and Method Validation

All quantitative data should be summarized in clearly structured tables for easy comparison. A validated bioanalytical method should demonstrate acceptable performance for the following parameters, with results presented in tabular format.

| Validation Parameter | Acceptance Criteria (Typical) |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision and accuracy within ±20% |

| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (Intra- and Inter-day) | Within ±15% of nominal concentration (±20% at LLOQ) |

| Recovery | Consistent and reproducible across concentration levels |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |

| Stability | Analyte stability established under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop) |

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the measurement of this compound plasma concentrations in laboratory animals. The use of a validated LC-MS/MS method is essential for obtaining reliable data to support preclinical drug development. Adherence to best practices in sample collection, preparation, and analysis will ensure the generation of high-quality pharmacokinetic and pharmacodynamic data for this novel therapeutic agent.

References

Ethical Framework and Practical Guidance for the Use of Tasipimidine in Animal Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Tasipimidine, a potent and selective alpha-2A adrenoceptor agonist, is gaining prominence in veterinary medicine for its anxiolytic and sedative properties.[1][2][3] Its utility in animal research warrants a thorough understanding of its pharmacological profile and, critically, a robust ethical framework to guide its application. These application notes provide detailed protocols for the use of this compound in common animal research models, alongside a comprehensive discussion of the ethical considerations essential for ensuring animal welfare. This document is intended to serve as a practical guide for researchers, promoting both scientific rigor and humane treatment of animal subjects.

Introduction to this compound

This compound acts by binding to and activating α2A-adrenergic receptors in the central nervous system.[2][4] This activation inhibits the release of norepinephrine, a key neurotransmitter involved in arousal and anxiety, leading to a state of sedation, anxiolysis, and analgesia. It is primarily being developed for the alleviation of situational anxiety and fear in dogs. In a research context, it can be a valuable tool for calming animals to facilitate procedures, reduce stress-induced physiological variability, and as a pharmacological agent in studies of anxiety and sedation.

Mechanism of Action

This compound's selective agonism for the α2A-adrenoceptor subtype is a key feature, as this receptor is primarily responsible for the sedative and anxiolytic effects, while activation of other α2 subtypes can lead to more pronounced cardiovascular side effects.

This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alpha2A_Receptor [label="α2A-Adrenergic\nReceptor", fillcolor="#FBBC05", fontcolor="#202124"]; G_Protein [label="Gi/o Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; Adenylyl_Cyclase [label="Adenylyl Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; Norepinephrine_Release [label="Norepinephrine\nRelease", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sedation_Anxiolysis [label="Sedation &\nAnxiolysis", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

This compound -> Alpha2A_Receptor [label="Binds to"]; Alpha2A_Receptor -> G_Protein [label="Activates"]; G_Protein -> Adenylyl_Cyclase [label="Inhibits", arrowhead=tee]; Adenylyl_Cyclase -> cAMP [label="Decreases\nproduction of", arrowhead=tee]; cAMP -> Norepinephrine_Release [label="Reduces", arrowhead=tee]; Norepinephrine_Release -> Sedation_Anxiolysis [label="Leads to", style=dashed]; }

Figure 1: Signaling pathway of this compound's mechanism of action.Ethical Considerations for the Use of this compound in Animal Research

The use of any sedative in animal research necessitates a careful ethical evaluation, guided by the principles of the 3Rs: Replacement, Reduction, and Refinement.

The 3Rs Framework

Ethical_Research [label="Ethical Animal Research\nwith this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Replacement [label="Replacement\nAre there non-animal alternatives?", fillcolor="#FBBC05", fontcolor="#202124"]; Reduction [label="Reduction\nCan the number of animals be minimized?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Refinement [label="Refinement\nHow can animal suffering be minimized?", fillcolor="#34A853", fontcolor="#FFFFFF"];

Ethical_Research -> Replacement; Ethical_Research -> Reduction; Ethical_Research -> Refinement; }

Figure 2: The 3Rs framework for ethical animal research.-

Replacement: Researchers should first consider if non-animal alternatives can achieve the scientific objectives. For anxiolytic drug screening, in vitro models using neuronal cell cultures or in silico modeling may offer preliminary data. However, for studying complex behavioral and physiological responses, animal models may still be necessary.

-

Reduction: The experimental design should aim to use the minimum number of animals required to obtain statistically significant data. This involves careful power analysis and, where appropriate, using within-subject crossover designs.

-

Refinement: This principle is paramount when using sedatives like this compound. Refinement involves any approach that minimizes animal suffering and improves welfare.

Specific Refinements for this compound Use

-

Dose Selection: The lowest effective dose should always be used. Pilot studies are recommended to determine the optimal dose for the desired level of sedation without causing excessive physiological depression.

-

Monitoring: Continuous monitoring of vital signs is crucial, especially when this compound is used in combination with other drugs or during procedures. This includes heart rate, respiratory rate, and body temperature.

-

Supportive Care: Animals should be kept in a warm and quiet environment during sedation and recovery. Ophthalmic ointment should be applied to prevent corneal drying.

-

Acclimatization: Animals should be properly acclimated to the laboratory environment and handling procedures to minimize stress, which can affect the response to sedatives.

-

Humane Endpoints: Clear humane endpoints should be established in the experimental protocol to prevent prolonged or severe suffering.

Justification of Use

The use of this compound must be scientifically justified and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethical review board. The justification should detail why sedation is necessary and why this compound is the most appropriate agent.

Application Notes and Protocols

The following protocols are provided as a guide and should be adapted to the specific research question and institutional guidelines. Adherence to the ARRIVE guidelines for reporting in vivo experiments is strongly recommended.

Oral Administration in Dogs for Anxiety Studies

This protocol is based on studies evaluating the anxiolytic effects of this compound in dogs with situational anxiety.

Objective: To assess the efficacy of this compound in reducing anxiety-related behaviors in dogs.

Materials:

-

This compound oral solution (0.3 mg/mL)

-

Calibrated oral dosing syringe

-

Video recording equipment

-

Behavioral scoring sheets

Protocol:

-

Animal Selection: Select healthy adult dogs with a history of situational anxiety (e.g., separation anxiety, noise phobia). A veterinary examination should be conducted to rule out underlying medical conditions.

-

Acclimatization: Acclimate dogs to the testing environment for at least 7 days.

-

Dosing: Administer this compound orally at a dose of 10-30 µg/kg. The dose should be given one hour before the anticipated anxiety-inducing event. Do not feed the dog for one hour before and after administration.

-

Behavioral Assessment: Video record the dog's behavior during the anxiety-inducing event. Score behaviors such as vocalization, destructive behavior, pacing, and panting at regular intervals.

-

Monitoring: Observe the dog for signs of sedation and any adverse effects. Monitor heart rate and respiratory rate if feasible without causing additional stress.

-

Washout Period: In crossover studies, a washout period of at least 3 days is recommended between treatments.

Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Animal_Selection [label="Animal Selection &\nVeterinary Screening", fillcolor="#F1F3F4", fontcolor="#202124"]; Acclimatization [label="Acclimatization\n(≥ 7 days)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dosing [label="Oral this compound\n(10-30 µg/kg)\n1 hr before stimulus", fillcolor="#FBBC05", fontcolor="#202124"]; Anxiety_Stimulus [label="Anxiety-Inducing\nStimulus", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Behavioral_Recording [label="Video Recording &\nBehavioral Scoring", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitoring [label="Monitor for Sedation\n& Adverse Effects", fillcolor="#F1F3F4", fontcolor="#202124"]; Washout [label="Washout Period\n(≥ 3 days)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Animal_Selection; Animal_Selection -> Acclimatization; Acclimatization -> Dosing; Dosing -> Anxiety_Stimulus; Anxiety_Stimulus -> Behavioral_Recording; Behavioral_Recording -> Monitoring; Monitoring -> Washout; Washout -> Dosing [label="Next Treatment Arm"]; Washout -> End [label="Study Completion"]; }

Figure 3: Workflow for a canine anxiety study using this compound.Subcutaneous Administration in Mice for Locomotor Activity Studies

This protocol is based on studies investigating the sedative effects of this compound on spontaneous locomotor activity in mice.

Objective: To quantify the effect of this compound on spontaneous locomotor activity in mice.

Materials:

-

This compound solution for injection

-

Sterile syringes and needles (27-30 gauge)

-

Open field arena (e.g., 40x40x40 cm) with automated tracking system

-

Animal scale

Protocol:

-

Animal Selection: Use adult male or female mice (e.g., C57BL/6). Acclimate mice to the housing facility for at least one week.

-

Habituation: Habituate mice to the open field arena for 10-15 minutes on two consecutive days prior to testing.

-

Dosing: Administer this compound subcutaneously at doses ranging from 10-3000 µg/kg. The injection should be given into the loose skin over the scruff of the neck.

-

Locomotor Activity Measurement: Place the mouse in the center of the open field arena immediately after injection. Record locomotor activity for a period of 60-120 minutes. Parameters to measure include total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.

-

Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the onset and duration of the sedative effect.

Subcutaneous Administration in Rats for Acoustic Startle Reflex Studies

This protocol is designed to evaluate the sedative and anxiolytic-like effects of this compound by measuring its impact on the acoustic startle reflex and prepulse inhibition (PPI).

Objective: To assess the effect of this compound on the acoustic startle reflex and prepulse inhibition in rats.

Materials:

-

This compound solution for injection

-

Sterile syringes and needles (25-27 gauge)

-

Acoustic startle reflex testing apparatus

-

Animal scale

Protocol:

-

Animal Selection: Use adult male or female rats (e.g., Sprague-Dawley). Acclimate rats to the housing facility for at least one week.

-

Habituation: Handle rats for several days prior to testing. On the test day, place the rat in the startle chamber and allow a 5-minute habituation period with background white noise (e.g., 65-70 dB).

-

Dosing: Administer this compound subcutaneously at doses ranging from 300-1000 µg/kg.

-

Testing Paradigm: The test session should consist of a series of trials, including:

-

Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB, 40 ms duration) to elicit the startle response.

-

Prepulse-pulse trials: A non-startling acoustic prepulse (e.g., 75-85 dB, 20 ms duration) presented 100 ms before the startle pulse.

-

No-stimulus trials: Background noise only, to measure baseline movement.

-

-

Data Analysis: Calculate the startle amplitude for each trial. Prepulse inhibition is calculated as: 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100].

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Value | Reference |

| Oral Bioavailability | ~60% | |

| Tmax (oral) | 0.5 - 1.5 hours | |

| Cmax (30 µg/kg oral) | ~5 ng/mL |

Table 2: Effects of this compound on Cardiovascular Parameters in Dogs

| Treatment | Heart Rate Reduction | Mean Arterial Pressure Reduction | Reference |

| This compound (30 µg/kg, oral) | 20-30% | 10-15% |

Table 3: Anesthetic Sparing Effects of this compound in Dogs

| Premedication | Propofol Dose Reduction | Isoflurane MAC Reduction | Reference |

| This compound (30 µg/kg, oral) | 30% | 19% | |

| This compound + Methadone | 48% | 35% | |

| This compound + Methadone + Dexmedetomidine | 50% | 35% |

Conclusion

This compound is a valuable pharmacological tool for animal research, offering effective sedation and anxiolysis. Its use, however, must be accompanied by a strong commitment to ethical principles. By adhering to the 3Rs, implementing refined experimental protocols, and ensuring rigorous monitoring and supportive care, researchers can leverage the scientific benefits of this compound while upholding the highest standards of animal welfare. These application notes and protocols are intended to facilitate the responsible and humane use of this compound in the advancement of scientific knowledge.

References

- 1. Refinement in animal experimentation: calling time on the use of chloral hydrate for non-recovery procedures and euthanasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sryahwapublications.com [sryahwapublications.com]

- 3. This compound-the pharmacological profile of a novel orally active selective α2A-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Tasipimidine solution preparation and stability for laboratory use

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and stability testing of tasipimidine solutions for laboratory research. This compound is a potent and selective α2A-adrenoceptor agonist that is under investigation for various therapeutic applications.[1][2] Proper solution preparation and handling are critical for obtaining reliable and reproducible experimental results.

Physicochemical Properties of this compound and its Sulfate Salt

A summary of the key physicochemical properties of this compound and its commonly used sulfate salt is presented in Table 1. This information is essential for accurate preparation of solutions and for understanding the compound's behavior in different experimental settings.

| Property | This compound | This compound Sulfate |

| Molecular Formula | C₁₃H₁₆N₂O₂[1][3] | C₁₃H₁₈N₂O₆S[4] |

| Molecular Weight | 232.28 g/mol | 330.36 g/mol |

| Appearance | Solid powder | White to off-white solid |

| IUPAC Name | 2-(5-methoxy-3,4-dihydro-1H-isochromen-1-yl)-4,5-dihydro-1H-imidazole | 2-(5-methoxy-3,4-dihydro-1H-isochromen-1-yl)-4,5-dihydro-1H-imidazole;sulfuric acid |

| CAS Number | 1465908-70-6 | 1465908-73-9 |

This compound Signaling Pathway

This compound acts as a selective agonist at α2A-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors, primarily located in the central nervous system, inhibits the release of norepinephrine (noradrenaline), leading to its anxiolytic and sedative effects.

Caption: this compound's mechanism of action.

Solution Preparation Protocols

The following protocols are recommended for preparing this compound solutions for in vitro and in vivo laboratory use. This compound sulfate is more commonly used for preparing aqueous solutions due to its higher solubility.

In Vitro Stock Solutions

For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing high-concentration stock solutions of this compound sulfate.

Protocol 1: High-Concentration DMSO Stock Solution

-

Weigh the desired amount of this compound sulfate powder in a sterile conical tube.

-

Add newly opened, anhydrous DMSO to the powder to achieve the target concentration. This compound sulfate is soluble in DMSO up to 125 mg/mL (378.38 mM).

-

To aid dissolution, the mixture can be sonicated and/or warmed to 60°C. Ensure the container is properly sealed to prevent solvent evaporation.

-

Once a clear solution is obtained, aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles.

-

Store the aliquots as recommended in the stability section.

In Vivo Formulations

For in vivo studies, it is crucial to use biocompatible solvent systems. It is recommended to prepare these solutions fresh on the day of use. The following are established protocols for solubilizing this compound sulfate for administration to laboratory animals.

Protocol 2: DMSO/PEG300/Tween-80/Saline Formulation

This formulation is a common vehicle for administering hydrophobic compounds.

-

Prepare a stock solution of this compound sulfate in DMSO (e.g., 20.8 mg/mL).

-

In a separate sterile tube, combine the components in the following volumetric ratio:

-

10% DMSO (containing the dissolved this compound sulfate)

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

Add each solvent sequentially and vortex thoroughly after each addition to ensure a homogenous solution. The final solution should be clear, with a this compound sulfate solubility of at least 2.08 mg/mL.

Protocol 3: DMSO/SBE-β-CD/Saline Formulation

This formulation uses a cyclodextrin to enhance solubility.

-

Prepare a stock solution of this compound sulfate in DMSO.

-

In a separate sterile tube, prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.

-

Combine the components in the following volumetric ratio:

-

10% DMSO (containing the dissolved this compound sulfate)

-

90% of the 20% SBE-β-CD in saline solution

-

-

Vortex until a clear solution is obtained. This method also achieves a solubility of at least 2.08 mg/mL for this compound sulfate.

Protocol 4: DMSO/Corn Oil Formulation

This is a suitable formulation for oral administration.

-

Prepare a stock solution of this compound sulfate in DMSO.

-

Combine the components in the following volumetric ratio:

-

10% DMSO (containing the dissolved this compound sulfate)

-

90% Corn Oil

-

-

Vortex thoroughly to create a uniform solution. The solubility of this compound sulfate in this vehicle is also at least 2.08 mg/mL.

A summary of these formulations is provided in Table 2.

| Formulation | Solvent System (v/v) | Final Solubility (this compound Sulfate) |

| In Vitro Stock | 100% DMSO | ≥ 125 mg/mL |

| In Vivo Option 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL |

| In Vivo Option 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL |

| In Vivo Option 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL |

Stability of this compound Solutions

The stability of this compound depends on the storage conditions, solvent, and whether it is in solid form or in solution.

Storage Recommendations

Based on available data, the following storage conditions are recommended.

| Form | Storage Temperature | Duration | Notes |

| Solid Powder (this compound) | 0 - 4°C | Short-term (days to weeks) | Store in a dry, dark place. |

| -20°C | Long-term (months to years) | Store in a dry, dark place. | |

| DMSO Stock Solution (Sulfate) | -20°C | 1 month | Store in sealed aliquots, away from moisture. |

| -80°C | 6 months | Store in sealed aliquots, away from moisture. | |

| Aqueous Oral Solution (0.3 mg/mL) | 2 - 8°C (Refrigerator) | 12 months (after opening) | Protect from light. |

| < 25°C (Room Temp) | 1 month (after opening) | Protect from light. |

Protocol for a Preliminary Stability Study

For novel formulations or extended experimental timelines, it is advisable to conduct a preliminary stability study. This protocol outlines a general approach to assess the stability of a prepared this compound solution.

Caption: Workflow for a preliminary stability study.

Methodology:

-

Preparation and Aliquoting: Prepare a batch of the this compound formulation to be tested. Distribute the solution into multiple small, airtight, light-protected containers (e.g., amber glass vials) to represent the intended storage format.

-

Time-Zero Analysis: Immediately after preparation, analyze several aliquots to establish baseline (T=0) data.

-

Storage: Store the remaining aliquots under various conditions as outlined in Table 4. These conditions are based on general guidelines for stability testing.

-

Analysis at Time Points: At predetermined intervals (e.g., 1, 2, 4, and 8 weeks), remove aliquots from each storage condition and perform the analyses.

-

Data Evaluation: Compare the results from each time point to the T=0 data. A significant change (e.g., >5-10% loss of parent compound, formation of significant degradation products, or changes in physical appearance) may indicate instability under that specific condition.

Analytical Parameters and Methods:

| Parameter | Method | Purpose |

| Appearance | Visual Inspection | To detect precipitation, color change, or other physical instabilities. |

| pH | Calibrated pH meter | To monitor changes that could affect solubility and degradation. A stable pH is expected in buffered solutions. |

| Purity/Degradation | Stability-Indicating HPLC-UV or LC-MS/MS | To separate and quantify this compound from any degradation products. An LC-MS/MS method has been validated for plasma samples. |

| Concentration | HPLC-UV or LC-MS/MS | To accurately determine the amount of this compound remaining in the solution. |

Table 4: Example Conditions for a Preliminary Stability Study

| Condition | Temperature | Relative Humidity | Purpose |

| Long-Term | 2-8°C | Ambient | Simulates recommended refrigerated storage. |

| Accelerated | 25°C | 60% RH | To predict long-term stability at room temperature. |

| Stress | 40°C | 75% RH | To identify potential degradation pathways quickly. |

| Photostability | As per ICH Q1B guidelines | N/A | To assess stability upon exposure to light. |

References

Troubleshooting & Optimization

Impact of feeding on tasipimidine absorption and efficacy

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of feeding on the absorption and efficacy of tasipimidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective alpha-2A adrenoceptor agonist. By binding to and activating these receptors in the central nervous system, it inhibits the release of norepinephrine (noradrenaline) from noradrenergic neurons. This reduction in noradrenergic neurotransmission helps to counteract arousal and induce anxiolytic and sedative effects.

Q2: How does food intake affect the absorption of this compound in dogs?

A2: Feeding at the time of oral administration slows down the absorption of this compound in dogs, resulting in a lower maximum plasma concentration (Cmax) and a delayed time to reach maximum concentration (Tmax).[1] However, the total systemic exposure to the drug (AUC) is comparable between the fed and fasted states, indicating that the overall amount of drug absorbed is not significantly altered.[1]

Q3: What is the recommended administration protocol for this compound oral solution in canine studies to minimize the impact of food?